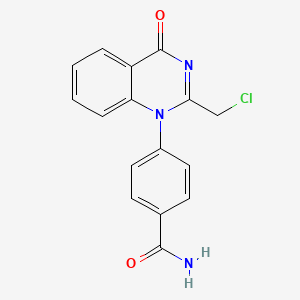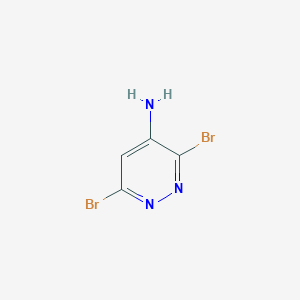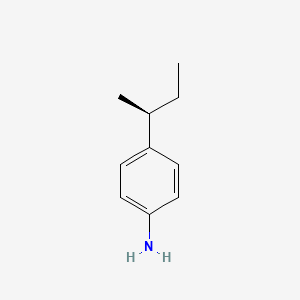
(S)-4-(sec-Butyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(sec-Butyl)aniline is an organic compound characterized by the presence of a secondary butyl group attached to the fourth position of an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(sec-Butyl)aniline typically involves the alkylation of aniline with sec-butyl halides under basic conditions. One common method is the reaction of aniline with sec-butyl bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production. Catalysts and advanced purification techniques are employed to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(sec-Butyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
(S)-4-(sec-Butyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-(sec-Butyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)aniline: Similar structure but with a tertiary butyl group.
4-(sec-Butyl)phenol: Similar structure but with a hydroxyl group instead of an amine.
4-(sec-Butyl)benzoic acid: Similar structure but with a carboxyl group.
Uniqueness
(S)-4-(sec-Butyl)aniline is unique due to its specific configuration and the presence of a secondary butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
4-[(2S)-butan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |
Clé InChI |
NVVVQTNTLIAISI-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@H](C)C1=CC=C(C=C1)N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)

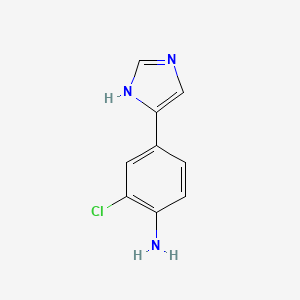
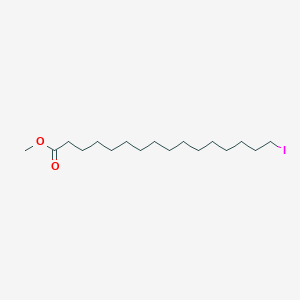
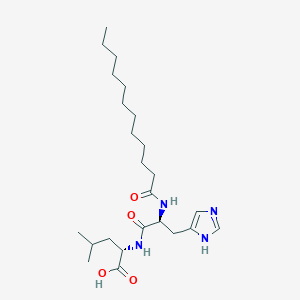
![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)
